1-(3-Bromophenyl)-3-oxocyclobutane-1-carbonitrile
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Overview
Description
1-(3-Bromophenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring attached to a bromophenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 3-bromobenzyl bromide with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial in industrial settings to ensure the safe handling of brominated compounds and organic solvents.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The cyclobutanone ring can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Amines derived from the reduction of the nitrile group.
Oxidation: Carboxylic acids or other oxidized products from the cyclobutanone ring.
Scientific Research Applications
1-(3-Bromophenyl)-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-oxocyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance the compound’s binding affinity to certain targets, while the nitrile group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-oxocyclobutanecarbonitrile: Similar structure with the bromine atom at the para position.
1-(3-Chlorophenyl)-3-oxocyclobutanecarbonitrile: Chlorine atom instead of bromine.
1-(3-Bromophenyl)-2-oxocyclobutanecarbonitrile: Variation in the position of the oxo group.
Uniqueness: 1-(3-Bromophenyl)-3-oxocyclobutane-1-carbonitrile is unique due to the specific positioning of the bromine atom and the nitrile group, which can influence its reactivity and interactions with other molecules. The presence of the cyclobutanone ring adds to its structural complexity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C11H8BrNO |
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Molecular Weight |
250.09 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H8BrNO/c12-9-3-1-2-8(4-9)11(7-13)5-10(14)6-11/h1-4H,5-6H2 |
InChI Key |
PYDVHDJDHOYSFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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